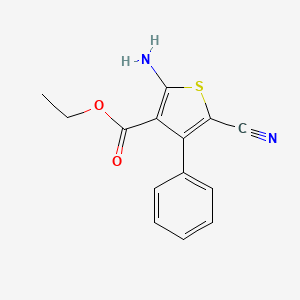
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide is a heterocyclic compound with the molecular formula C10H6F3N3O2. It is known for its unique structural features, which include a quinoline core substituted with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carbohydrazide moiety at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxy Group Addition: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carbohydrazide Formation: The carbohydrazide moiety can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly for its antitubercular and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid synthesis in bacteria.
Pathways Involved: By inhibiting enoyl-ACP reductase, the compound disrupts the synthesis of essential fatty acids, leading to the inhibition of bacterial growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4-Hydroxy-8-methylquinoline, 4-Hydroxy-8-chloroquinoline, 4-Hydroxy-8-bromoquinoline.
Eigenschaften
Molekularformel |
C11H8F3N3O2 |
|---|---|
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O2/c12-11(13,14)7-3-1-2-5-8(7)16-4-6(9(5)18)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChI-Schlüssel |
OETNJGVZOBKJOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


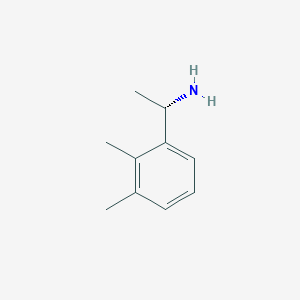

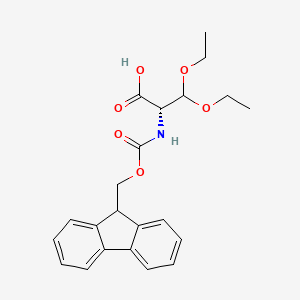
![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)
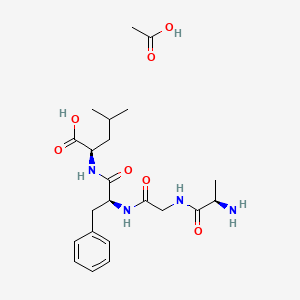
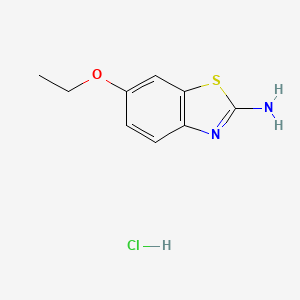
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B12050203.png)

